molecular formula C17H18FN3OS B12479760 11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B12479760
M. Wt: 331.4 g/mol
InChI Key: LUZUWNJJYXLVAP-UHFFFAOYSA-N
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Description

11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-fluorobenzylamine and ethyl thioglycolate can be subjected to cyclization reactions in the presence of catalysts like triethylamine and solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, high-yield processes, and cost-effective raw materials. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific combination of ethyl, fluorophenyl, and thia-triazatricyclic moieties. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C17H18FN3OS

Molecular Weight

331.4 g/mol

IUPAC Name

11-ethyl-5-(2-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C17H18FN3OS/c1-2-21-8-7-11-13(9-21)23-17-14(11)16(22)19-15(20-17)10-5-3-4-6-12(10)18/h3-6,15,20H,2,7-9H2,1H3,(H,19,22)

InChI Key

LUZUWNJJYXLVAP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4F

Origin of Product

United States

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